molecular formula C17H12Cl2F3N5OS B12131180 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12131180
M. Wt: 462.3 g/mol
InChI Key: IPOKFOLTHPGJJU-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 4. The thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl ring.

Properties

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-11-3-1-2-9(6-11)15-25-26-16(27(15)23)29-8-14(28)24-13-7-10(17(20,21)22)4-5-12(13)19/h1-7H,8,23H2,(H,24,28)

InChI Key

IPOKFOLTHPGJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Key structural variations among analogues include:

Compound Structure Substituents (Triazole Ring) Substituents (Acetamide Moiety) Key Differences Biological Activity Reference
Target Compound 4-amino, 5-(3-chlorophenyl) N-[2-chloro-5-(trifluoromethyl)phenyl] Under investigation
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-amino, 5-(2-chlorophenyl) N-(3-methoxyphenyl) Chlorine position (2- vs. 3-chloro), methoxy vs. trifluoromethyl Enhanced plant growth promotion at low concentrations
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) N-(4-phenoxyphenyl) Chlorine position (4- vs. 3-chloro), phenoxy vs. trifluoromethyl Improved solubility; moderate antimicrobial activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-pyridinyl) N-[2-chloro-5-(trifluoromethyl)phenyl] Pyridinyl vs. 3-chlorophenyl, ethyl vs. amino Reduced cytotoxicity compared to amino-substituted triazoles
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(substituted phenyl)acetamide 4-amino, 5-(furan-2-yl) Variable phenyl groups Heterocyclic furan vs. chlorophenyl Anti-exudative activity comparable to diclofenac sodium

Physicochemical Properties

  • Electron-Withdrawing Effects : The 3-chlorophenyl group on the triazole ring induces stronger electron-withdrawing effects than 2- or 4-chloro isomers, altering reactivity in nucleophilic substitutions .
  • Hydrogen Bonding: The amino group at position 4 of the triazole enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .

Research Findings

Key Studies

  • Anti-Exudative Activity : A study of 21 triazole-acetamide derivatives revealed that electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance anti-exudative activity. The target compound’s trifluoromethyl group may position it as a candidate for inflammatory disease models .
  • Synthetic Feasibility: The target compound’s synthesis follows a well-established route involving condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, yielding >70% purity in optimized conditions .
  • Spectroscopic Characterization : IR and NMR data for similar compounds confirm the presence of key functional groups (e.g., C=O at ~1667 cm⁻¹, N-H stretches at ~3187–3237 cm⁻¹), providing a reference for validating the target compound’s structure .

Challenges and Limitations

  • Solubility Issues : High lipophilicity from trifluoromethyl and chloro groups may limit aqueous solubility, necessitating formulation optimization .
  • SAR Complexity: Minor structural changes (e.g., chloro positional isomers) significantly alter bioactivity, complicating structure-activity relationship (SAR) predictions .

Biological Activity

The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18ClN5O3S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_3\text{S}

This compound features a triazole ring, which is known for its role in antifungal and antibacterial activities. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and potential biological interactions.

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. Studies have shown that triazole compounds can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .

Table 1: Antifungal Activity Against Selected Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
TriazoleCandida albicans0.5 μg/mL
TriazoleAspergillus flavus1.0 μg/mL
TriazoleFusarium oxysporum0.25 μg/mL

Antibacterial Activity

The compound also demonstrates antibacterial properties. It has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Table 2: Antibacterial Activity Against Selected Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TriazoleStaphylococcus aureus0.125 μg/mL
TriazoleEscherichia coli0.5 μg/mL
TriazolePseudomonas aeruginosa1 μg/mL

Structure-Activity Relationship (SAR)

The SAR of triazole compounds suggests that modifications to the triazole ring and substituents significantly affect their biological activity. For instance, the introduction of halogen atoms (like chlorine and fluorine) has been linked to increased potency against both fungal and bacterial targets .

Case Studies

Several studies have highlighted the biological efficacy of similar triazole compounds:

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives exhibited higher antifungal activity compared to traditional agents like fluconazole, particularly against resistant strains of Candida .
  • Antibacterial Screening : In another investigation, a library of triazoles was screened against various pathogens, revealing that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity against multidrug-resistant strains .

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